Quinolin-8-yl quinoline-8-sulfonate
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Overview
Description
Quinolin-8-yl quinoline-8-sulfonate is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, anticancer, and antifungal effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including quinolin-8-yl quinoline-8-sulfonate, often involves classical methods such as the Skraup, Doebner-Miller, and Friedländer reactions . These methods typically involve the cyclization of aniline derivatives with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene or arsenic acid. Modern approaches may use greener and more sustainable methods, such as microwave-assisted synthesis, solvent-free conditions, and the use of ionic liquids .
Industrial Production Methods
Industrial production of quinoline derivatives may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing environmental impact. The use of recyclable catalysts and green solvents is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl quinoline-8-sulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert nitro groups to amines or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-8-carboxylic acid, while reduction can produce quinoline-8-amine .
Scientific Research Applications
Quinolin-8-yl quinoline-8-sulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including malaria and cancer.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinolin-8-yl quinoline-8-sulfonate involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the death of microbial or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Quinolin-8-yl quinoline-8-sulfonate can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Quinoline-8-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Quinoline-8-amine: Studied for its potential therapeutic applications.
This compound is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
IUPAC Name |
quinolin-8-yl quinoline-8-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S/c21-24(22,16-10-2-6-14-8-4-12-20-18(14)16)23-15-9-1-5-13-7-3-11-19-17(13)15/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHHKEBJRWPYLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)C3=CC=CC4=C3N=CC=C4)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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